6-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC13416317
Molecular Formula: C10H12N2O4S
Molecular Weight: 256.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N2O4S |
|---|---|
| Molecular Weight | 256.28 g/mol |
| IUPAC Name | 6-(1,1-dioxo-1,4-thiazinan-4-yl)pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H12N2O4S/c13-10(14)8-2-1-3-9(11-8)12-4-6-17(15,16)7-5-12/h1-3H,4-7H2,(H,13,14) |
| Standard InChI Key | DDDMXOKBQQLDQE-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CCN1C2=CC=CC(=N2)C(=O)O |
| Canonical SMILES | C1CS(=O)(=O)CCN1C2=CC=CC(=N2)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 6-position with a 1,1-dioxo-thiomorpholine moiety. The thiomorpholine ring exists in a fully oxidized sulfone form, contributing to the molecule’s polarity and stability . The IUPAC name, 6-(1,1-dioxo-1,4-thiazinane-4-carbonyl)pyridine-2-carboxylic acid, reflects this arrangement .
Key Structural Features:
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Pyridine core: A six-membered aromatic ring with nitrogen at the 1-position.
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Thiomorpholine-dioxide: A saturated six-membered ring containing sulfur and two oxygen atoms in sulfone configuration.
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Carboxylic acid substituent: Enhances hydrogen-bonding capacity and solubility in polar solvents .
Spectroscopic and Computational Data
The sulfone group (S=O₂) introduces strong electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic and electrophilic substitutions .
Synthesis and Manufacturing
Example Reaction Conditions:
This method avoids hazardous reagents and emphasizes green chemistry principles, aligning with trends in sustainable pharmaceutical synthesis .
Industrial Production
Kishida Chemical Co., Ltd., markets the compound under the product code KPL054311, offering it as a building block for research . Specifications include:
| Parameter | Value |
|---|---|
| Purity | >95% |
| Packaging | 100 mg net |
| Storage | Room temperature |
Commercial availability underscores its utility in high-throughput screening and medicinal chemistry .
Physicochemical Properties
Solubility and Stability
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Solubility: High in polar aprotic solvents (e.g., DMSO, DMFA) due to the carboxylic acid and sulfone groups .
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Thermal Stability: Decomposes above 250°C, as inferred from analogs .
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pKa: Estimated pKa values:
Crystallography
X-ray diffraction data for related compounds (e.g., tetrahydropyrido[1,2-b]indazoles) reveal planar pyridine rings and chair conformations in thiomorpholine moieties . Hydrogen-bonding networks between carboxylic acid groups and sulfone oxygen atoms likely stabilize the crystal lattice .
Applications in Drug Discovery
Building Block Utility
The compound’s bifunctional reactivity (carboxylic acid and sulfone) makes it valuable for:
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Peptide coupling: Activation via EDC/HOBt for amide bond formation .
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Metal coordination: Potential chelation sites for catalytic or therapeutic metal ions .
Research Directions
Unexplored Synthetic Pathways
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Photocatalytic functionalization: Leveraging the pyridine ring’s aromaticity for C–H activation .
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Bioconjugation: Developing antibody-drug conjugates (ADCs) via carboxylic acid linkages .
Computational Modeling
Density functional theory (DFT) studies could predict reactivity hotspots, guiding derivatization efforts .
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